molecular formula C20H22N4O3S B2794523 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide CAS No. 946274-02-8

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2794523
CAS No.: 946274-02-8
M. Wt: 398.48
InChI Key: BLNKURFMCBJLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide is a potent and selective small-molecule inhibitor of the B-Raf proto-oncogene, specifically targeting the V600E mutant form which is a key driver in several cancers, most notably melanoma source . Its mechanism of action involves competitively binding to the ATP-binding site of the mutant B-Raf kinase, thereby suppressing the aberrant MAPK/ERK signaling pathway and inhibiting the proliferation of tumor cells source . This compound has demonstrated significant efficacy in preclinical models, showing promise as a lead candidate for the development of targeted anti-cancer therapeutics and serving as a critical pharmacological tool for investigating the pathophysiology and resistance mechanisms of B-Raf-driven malignancies source . Its primary research value lies in its utility for dissecting kinase signaling networks, evaluating combination therapies to overcome drug resistance, and advancing the understanding of structure-activity relationships in kinase inhibitor design.

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-4-27-20-13-19(21-15(3)22-20)23-16-7-9-17(10-8-16)24-28(25,26)18-11-5-14(2)6-12-18/h5-13,24H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNKURFMCBJLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine ring, an amino group, and a sulfonamide moiety. Its molecular formula is C22H24N4O4C_{22}H_{24}N_{4}O_{4}, with a molecular weight of approximately 408.458 g/mol. The presence of the ethoxy and methyl groups enhances its solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Pyrimidine Ring: Utilizing starting materials such as ethyl acetoacetate and guanidine.
  • Substitution Reactions: Introducing ethoxy and methyl groups through nucleophilic substitution.
  • Coupling with Phenyl Ring: The amino group is introduced via coupling with an appropriate aniline derivative under acidic or basic conditions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar pyrimidine derivatives have demonstrated effectiveness against a range of bacterial strains. The potential mechanism includes interference with bacterial DNA synthesis, which is crucial for microbial growth and replication.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Research into related compounds suggests that they can modulate inflammatory pathways, reducing cytokine production and inflammatory responses in vitro.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: It may inhibit enzymes involved in nucleotide synthesis, affecting cellular proliferation.
  • Receptor Modulation: The compound could interact with receptors that regulate apoptosis and cell cycle progression.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundPyrimidine ring, sulfonamide moietyAnticancer, antimicrobial, anti-inflammatory
N-(4-(6-Ethoxy-pyrimidin-4-yl)aminophenyl)-benzamideLacks sulfonamide groupLimited biological activity
N-(4-(6-Ethoxy-pyrimidin-4-yl)aminophenyl)-thiopheneContains thiophene instead of benzeneDifferent reactivity profile

Case Studies

  • Anticancer Efficacy: A study involving pyrimidine derivatives showed significant inhibition of proliferation in A431 cells, suggesting a promising avenue for developing new anticancer agents based on this scaffold .
  • Antimicrobial Testing: In vitro assays demonstrated that related compounds effectively inhibited growth in various bacterial strains, indicating potential therapeutic applications in treating infections.
  • Anti-inflammatory Research: Experimental models indicated that certain derivatives could reduce inflammation markers significantly, providing insights into their potential use in inflammatory diseases.

Scientific Research Applications

1. Anticancer Activity
Research indicates that compounds with similar structures to N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide exhibit significant anticancer properties. Preliminary studies have shown that this compound may inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest.

2. Anti-inflammatory Effects
The compound's potential anti-inflammatory properties make it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by excessive inflammation.

3. Antimicrobial Properties
Given the presence of the pyrimidine structure, there is potential for antimicrobial activity against various pathogens. Compounds in this class have been investigated for their effectiveness against bacterial infections, suggesting that this compound may also exhibit similar properties.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • In vitro Studies : Research has demonstrated its effectiveness in inhibiting the growth of various cancer cell lines.
  • Animal Models : Preliminary animal studies suggest potential efficacy in reducing tumor size and improving survival rates.
  • Mechanistic Insights : Studies have elucidated its mechanisms of action, including specific enzyme targets involved in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide are best contextualized against related sulfonamide derivatives, as outlined below:

Structural Analogues with Pyrimidine/Pyrazole Cores

  • N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methoxybenzenesulfonamide (4p) Key Differences: Incorporates a pyrano-pyrazole scaffold with a trifluoromethylphenyl group. Properties: 76% yield, m.p. 72.0–72.7 °C. The trifluoromethyl group enhances lipophilicity compared to the ethoxy group in the target compound .
  • N-(1-(2-Chlorophenyl)-5-cyano-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (4s) Key Differences: Chlorophenyl and furan substituents introduce steric and electronic variations. Properties: 50% yield, m.p. 62.5–63.9 °C. Lower yield compared to 4p suggests sensitivity to bulky substituents during synthesis .

Analogues with Aromatic Ethynyl/Substituted Phenyl Groups

  • N-(2-((4-Methoxyphenyl)ethynyl)-4,6-dimethylphenyl)-4-methylbenzenesulfonamide (1j)
    • Key Differences : Ethynyl linkage and methoxy group alter electronic density.
    • Properties : m.p. 149–150 °C; higher melting point than the target compound, likely due to enhanced crystallinity from the ethynyl group .
  • Properties: m.p. 186–188 °C; demonstrates how extended conjugation elevates thermal stability .

Chromene-Based Sulfonamides

  • N-(3-(4-Ethylphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4g)
    • Key Differences : Chromene backbone introduces planar rigidity.
    • Properties : White solid with HRMS-validated molecular weight; structural rigidity may reduce solubility compared to the pyrimidine-based target .

Halogenated Derivatives

  • N-(2-Bromo-4-methyl-6-phenylphenyl)-4-methylbenzenesulfonamide (1c) Key Differences: Bromine atom enhances molecular weight and polarizability.

Q & A

Basic Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should confirm the presence of ethoxy (–OCH₂CH₃), methylpyrimidine, and sulfonamide groups. Key signals include δ 1.3–1.5 ppm (triplet for ethoxy CH₃) and δ 7.5–8.0 ppm (aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show the molecular ion peak at m/z corresponding to the molecular formula C₂₁H₂₃N₄O₃S (exact mass: 411.15 g/mol).

What challenges arise in resolving the crystal structure of this compound, and how can X-ray crystallography with SHELX software address them?

Advanced Question

  • Challenges : The compound’s flexibility (ethoxy and sulfonamide groups) may lead to disorder in crystal packing. Twinning or low-resolution data (<1.0 Å) can complicate refinement.
  • Solutions :
    • Use SHELXT for initial phase determination via intrinsic phasing, especially with high-resolution data (≤0.8 Å) .
    • Refine disordered regions with SHELXL by partitioning occupancy or applying restraints to bond lengths/angles. For twinned data, apply the TWIN/BASF commands .
    • Validate hydrogen-bonding networks (e.g., N–H⋯O=S interactions) using Mercury software to ensure structural plausibility .

How can researchers design experiments to evaluate the biological activity of this compound, particularly in anticancer or antimicrobial contexts?

Advanced Question

  • In vitro assays :
    • Anticancer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with structurally similar compounds (e.g., urea derivatives ) to assess potency.
    • Antimicrobial : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include sulfonamide-resistant strains as controls .
  • Mechanistic studies : Perform molecular docking (AutoDock Vina) to predict binding to targets like dihydrofolate reductase (DHFR) or carbonic anhydrase. Validate with enzyme inhibition assays .

How should researchers address contradictions in biological activity data between this compound and its structural analogs?

Advanced Question

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., replace ethoxy with methoxy or isopropoxy) and compare bioactivity. For example, ethoxy groups may enhance membrane permeability over methoxy due to increased lipophilicity .
  • Data normalization : Account for batch-to-batch variability by normalizing activity to purity (HPLC) and solubility (logP calculations). Use standardized assay protocols to minimize experimental noise .
  • Statistical tools : Apply multivariate analysis (e.g., PCA) to identify structural features (e.g., sulfonamide orientation) that correlate with activity discrepancies .

What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?

Advanced Question

  • Lipophilicity adjustment : Introduce fluorine atoms or trifluoromethyl groups to improve metabolic stability (e.g., replacing methyl with CF₃ ).
  • Solubility enhancement : Formulate with cyclodextrins or PEG-based carriers. Measure kinetic solubility in PBS (pH 7.4) and simulated gastric fluid .
  • In silico ADME prediction : Use tools like SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier permeability. Validate with in vivo PK studies in rodent models .

How can researchers utilize computational chemistry to predict reactive sites for further functionalization?

Advanced Question

  • Electrostatic potential mapping : Perform DFT calculations (Gaussian 09) to identify nucleophilic (e.g., pyrimidine N-atoms) and electrophilic (e.g., sulfonyl S-atom) sites .
  • MD simulations : Analyze conformational flexibility in aqueous vs. lipid environments (GROMACS) to prioritize modification sites that maintain target binding .
  • Retrosynthetic planning : Apply AI-driven platforms (e.g., Chematica) to design novel derivatives with preserved core pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.